3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol

Catalog No.
S8165156
CAS No.
1026796-69-9
M.F
C8H6F4O2
M. Wt
210.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol

CAS Number

1026796-69-9

Product Name

3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol

IUPAC Name

3-fluoro-5-(2,2,2-trifluoroethoxy)phenol

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

InChI

InChI=1S/C8H6F4O2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

JSJFHYLGFURTCY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1OCC(F)(F)F)F)O

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)F)O

3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of a fluorine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 5-position of the phenolic ring. Its molecular formula is C8H7F3O2C_8H_7F_3O_2, and it has a molecular weight of approximately 192.14 g/mol. The compound exhibits significant interest due to its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol can be influenced by the presence of the trifluoroethoxy group, which enhances the electrophilic character of the aromatic ring. Common reactions include:

  • Electrophilic Aromatic Substitution: The fluorine atom can direct further substitutions at ortho and para positions relative to itself.
  • Nucleophilic Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions under specific conditions.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding phenols or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved physical properties.

The synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with o-nitrochlorobenzene as a precursor.
  • Etherification: The reaction between o-nitrochlorobenzene and 2,2,2-trifluoroethanol is facilitated by a phase-transfer catalyst and an alkali (e.g., sodium hydroxide) to produce 2-(2,2,2-trifluoroethoxy)phenol.
  • Reduction: The resulting ether is then reduced using palladium or nickel catalysts to yield 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol through hydro-reduction techniques .

This multi-step synthesis highlights the complexity involved in producing fluorinated organic compounds.

3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and potential biological activities, it may serve as a lead compound in drug discovery.
  • Agrochemicals: Its properties may be utilized in developing herbicides or pesticides with enhanced efficacy.
  • Material Science: The compound could be explored for use in creating materials with specific thermal or chemical resistance due to the presence of fluorine.

Interaction studies involving 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can reveal its potential as a therapeutic agent.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy.
  • Synergistic Effects: Evaluating its interactions with other compounds could lead to enhanced effects in therapeutic applications.

Several compounds share structural similarities with 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
1-Bromo-4-(2,2,2-trifluoroethoxy)benzeneBromine instead of fluorine0.73
4-(2,2,2-Trifluoroethoxy)benzoic acidCarboxylic acid functional group0.61
1-Methoxy-4-(trifluoromethoxy)benzeneMethoxy group instead of trifluoroethoxy0.60
1-Bromo-4-fluorobenzeneSimple bromofluorobenzene structure0.62
4-FluorophenolLacks trifluoroethyl substitution0.70

These comparisons illustrate that while these compounds share certain features with 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol, the presence of both fluorine and trifluoroethyl groups contributes to its distinct reactivity and potential applications in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

210.03039208 g/mol

Monoisotopic Mass

210.03039208 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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